molecular formula C20H30N4O9 B570535 Acetoxy-Lysylpyridinoline CAS No. 1321573-23-2

Acetoxy-Lysylpyridinoline

Cat. No.: B570535
CAS No.: 1321573-23-2
M. Wt: 470.479
InChI Key: FTKWIGZSPBRDLK-OEAJRASXSA-N
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Description

Acetoxy-Lysylpyridinoline: is a derivative of pyridinoline, a fluorescent cross-linking compound of collagen fibers. It is known for its role in the structural integrity of collagen and elastin, which are essential components of connective tissues. The compound is characterized by its molecular formula C20H30N4O9 and a molecular weight of 470.4736 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetoxy-Lysylpyridinoline typically involves the acetylation of lysylpyridinoline. The process begins with the isolation of lysylpyridinoline from collagen-rich tissues, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the lysyl residues.

Industrial Production Methods: Industrial production of this compound involves large-scale acetylation processes using high-purity reagents and advanced purification techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Acetoxy-Lysylpyridinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetoxy-Lysylpyridinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetoxy-Lysylpyridinoline involves its role in the cross-linking of collagen fibers. The acetoxy group enhances the stability of the collagen matrix by forming covalent bonds with lysyl residues. This cross-linking process is catalyzed by enzymes such as lysyl oxidase, which facilitates the formation of stable collagen networks. The compound’s fluorescent properties also make it useful for tracking collagen synthesis and degradation in biological systems .

Comparison with Similar Compounds

    Hydroxylysylpyridinoline: Another collagen cross-linking compound with similar structural properties but lacks the acetoxy group.

    Deoxypyridinoline: A derivative of pyridinoline that is also involved in collagen cross-linking but has different functional groups.

Uniqueness: Acetoxy-Lysylpyridinoline is unique due to its acetoxy group, which enhances its stability and fluorescent properties. This makes it particularly useful for applications requiring high sensitivity and specificity in detecting collagen cross-links .

Properties

IUPAC Name

(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKWIGZSPBRDLK-OEAJRASXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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